molecular formula C13H12Cl2N2O4 B4989308 ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate

ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate

Cat. No. B4989308
M. Wt: 331.15 g/mol
InChI Key: HMCZAOFGXYFBIR-UHFFFAOYSA-N
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Description

Ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate, also known as ethyl DICI, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of imidazolidin-2-one derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The precise mechanism of action of ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate DICI is not fully understood, but it is thought to act by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Ethyl DICI has been shown to exert a range of biochemical and physiological effects in vitro and in vivo. It has been demonstrated to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, as well as to inhibit the activation of transcription factors involved in inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate DICI in lab experiments is its high potency and specificity for its target molecules, which allows for accurate and reliable results. However, the compound is also associated with some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate DICI. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further investigation is needed to elucidate the precise mechanism of action of ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate DICI and to identify its target molecules in different disease conditions. Finally, the potential use of ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate DICI as a therapeutic agent in clinical settings should be explored further, including its efficacy and safety in human trials.

Synthesis Methods

The synthesis of ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate DICI involves the reaction of 3-(3,4-dichlorophenyl)-2,5-dioxoimidazolidine with ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate chloroacetate in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate DICI as a white crystalline solid.

Scientific Research Applications

Ethyl DICI has been extensively studied for its potential as a therapeutic agent in various disease conditions. In particular, its anti-inflammatory and analgesic properties have been investigated for the treatment of chronic pain and inflammatory disorders such as arthritis. Additionally, it has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

ethyl 2-[3-(3,4-dichlorophenyl)-2,5-dioxoimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O4/c1-2-21-12(19)7-17-11(18)6-16(13(17)20)8-3-4-9(14)10(15)5-8/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCZAOFGXYFBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CN(C1=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [3-(3,4-dichlorophenyl)-2,5-dioxoimidazolidin-1-yl]acetate

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